molecular formula C18H18O6 B1157923 Decursidate CAS No. 272122-56-2

Decursidate

Cat. No. B1157923
CAS RN: 272122-56-2
InChI Key:
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Description

Synthesis Analysis

The synthesis of decursidate and related compounds has been a topic of significant research. Enantioselective syntheses of decursinol angelate and decursin, which are closely related to decursidate, were achieved through practical methods starting from resorcinol, with catalytic asymmetric epoxidation being a key step (Lim et al., 2001). Another notable synthesis approach involved catalytic asymmetric epoxidation of an enone, which was a key step in achieving the enantioselective total syntheses of decursin and other natural dihydropyranocoumarins (Nemoto et al., 2003).

Molecular Structure Analysis

The molecular structure of decursidate and its analogues has been elucidated through various analytical techniques. Studies on decuroside VI and decursidate isolated from Peucedanum decursivum revealed their structures as 6′-O-crotonyl-nodakenin and 2-[4′-hydroxyphenyl]-glycol mono trans-ferulate, respectively, based on spectral analyses and chemical methods (Yao et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of decursidate involves several key reactions. For instance, the palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction improved the synthetic efficiency of decursivine and its analogues, shedding light on the mechanistic aspects of these reactions (Guo et al., 2014).

Physical Properties Analysis

The physical properties of decursidate-related compounds have been predicted and analyzed through computational methods. For example, the use of recursive neural networks to predict physical-chemical properties from molecular structures offers insights into the adaptability and representational power of these methods for understanding compound properties (Bernazzani et al., 2006).

Chemical Properties Analysis

The chemical properties of decursidate and its derivatives have been explored through synthetic chemistry approaches. The synthesis of coumarin analogues of decursivine derivatives via intramolecular Friedel–Craft aromatic alkylation showcases the diversity in chemical functionalities and reactivities these compounds can exhibit (Shastri et al., 2016).

Scientific Research Applications

  • Neuroprotection : Decursidate has demonstrated neuroprotective effects in cell-based studies. Kang and Kim (2007) found that decursidate protected primary cultured rat cortical cells from glutamate-induced neurotoxicity. It was observed to reduce glutamate-induced increases in intracellular calcium and oxidative stress, suggesting its potential in protecting neurons against glutamate injury (Kang & Kim, 2007).

  • Anti-inflammatory Effects : Zhu and Dong (2023) reported that decursin alleviates lung epithelial cell injury induced by lipopolysaccharide (LPS) by inhibiting the NF-κB pathway, suggesting its potential role in treating inflammatory conditions (Zhu & Dong, 2023).

  • Hepatoprotective Properties : Choi et al. (2014) found that decursin attenuated hepatic fibrogenesis in a liver damage model. This effect was attributed to the inhibition of TGF-β1-induced activation in hepatic stellate cells, indicating a potential application in treating liver fibrosis (Choi et al., 2014).

  • Anti-Osteoclastogenic Activity : Kim et al. (2015) discovered that decursin inhibits osteoclastogenesis by downregulating NFATc1 and blocking the fusion of pre-osteoclasts. This finding suggests its potential use in treating bone diseases characterized by excessive osteoclast activity (Kim et al., 2015).

  • Potential in Male Infertility Treatment : Bae et al. (2016) explored the effects of decursin extracted from Angelica gigas in a male infertility model. They found that decursin improved testicular weight, semen quality, and reduced oxidative stress, indicating a potential role in treating infertility (Bae et al., 2016).

Mechanism of Action

Target of Action

Decursidate is an active compound that has been found to prolong thrombin time . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By prolonging thrombin time, decursidate may influence the coagulation process and potentially have anticoagulant effects .

Mode of Action

This could involve direct interaction with thrombin or other proteins in the cascade, or it could involve indirect effects, such as influencing the production or degradation of these proteins .

Biochemical Pathways

Decursidate likely affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. This pathway involves a series of reactions that convert inactive precursors into active clotting factors, culminating in the conversion of fibrinogen to fibrin, the main protein in blood clots. By prolonging thrombin time, decursidate may affect several steps in this pathway .

Pharmacokinetics

These properties would determine how decursidate is taken up by the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is eliminated from the body . These factors would all influence the bioavailability of decursidate, or the extent and rate at which it reaches its target of action.

Result of Action

The molecular and cellular effects of decursidate’s action are likely related to its potential anticoagulant effects. By prolonging thrombin time, decursidate could reduce the formation of blood clots, which could have implications for conditions such as thrombosis, where blood clots form inappropriately in the blood vessels .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of decursidate. For example, factors such as pH, temperature, and the presence of other molecules could affect the stability of decursidate and its ability to interact with its targets . .

properties

IUPAC Name

[(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQSQZGNPFWGAE-UOWSJYKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decursidate

Q & A

Q1: What is decursidate and where is it found?

A1: Decursidate, also known as 2-[4′-hydroxyphenyl]-glycol mono trans-ferulate, is a natural compound found in the roots of the plant Peucedanum decursivum. [] This plant is used in traditional Chinese medicine.

Q2: What is the structure of decursidate?

A2: The structure of decursidate has been elucidated through spectral analyses and chemical methods. [] Unfortunately, the provided abstracts do not give detailed spectroscopic data. Further research in chemical databases or full-text articles is recommended for this information.

Q3: Are there other compounds similar to decursidate in Allium fistulosum?

A4: Yes, the computational study on Allium fistulosum also identified four tyramine derivatives: N-trans-feruloyltyramine, N-cis-feruloyltyramine, N-trans-feruloyl-3'-methoxytyramine, and N-cis-feruloyl-3'-methoxytyramine, which are predicted to be potent SGLT2 inhibitors. [] This finding suggests that Allium fistulosum may contain multiple compounds with potential antidiabetic properties.

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